2,4,6-Tris[2-(dimethylamino)ethyl]phenol
Description
Conceptual Framework of Polyfunctional Organic Scaffolds in Advanced Chemistry
Polyfunctional organic scaffolds are molecules that possess multiple reactive or interactive sites, often arranged around a central structural framework. These scaffolds are fundamental building blocks in supramolecular chemistry, materials science, and medicinal chemistry, prized for their ability to be tailored for specific, complex applications. mdpi.comnih.gov The structure of 2,4,6-Tris[2-(dimethylamino)ethyl]phenol fits perfectly within this framework.
The central phenol (B47542) ring acts as a rigid, planar scaffold. Attached to this core are three [2-(dimethylamino)ethyl] arms at the 2, 4, and 6 positions. This arrangement confers several key properties:
Defined Geometry: The substitution pattern on the benzene (B151609) ring provides a predictable three-dimensional arrangement of the side chains.
Multiple Functional Groups: The molecule contains a phenolic hydroxyl (-OH) group and three tertiary amine (-N(CH₃)₂) groups. These groups can participate in a variety of chemical interactions, including hydrogen bonding, acid-base reactions, and coordination with metal ions.
Structural Versatility: The combination of a rigid aromatic core and flexible aliphatic side chains allows the molecule to adopt various conformations, which can be crucial for applications like catalysis or host-guest chemistry.
As a polyfunctional scaffold, this compound could theoretically be used as a monomer or cross-linking agent in polymerization, a building block for creating porous organic frameworks (POFs) for gas storage, or as a molecular platform for developing more complex, functional molecules. mdpi.com
Evolution of Phenolic Amine Chemistry: A Review of Structural Precursors
Phenolic amines are a significant class of organic compounds that feature both a hydroxyl group attached to an aromatic ring and an amine functionality. Their synthesis and functionalization have been a subject of extensive research due to their prevalence in natural products and their utility as industrial chemicals. nih.govresearchgate.net
The synthesis of substituted phenolic amines like this compound typically involves electrophilic substitution on the activated phenol ring. A common and powerful method for introducing aminoalkyl groups onto a phenol is the Mannich reaction. wikipedia.orgresearchgate.net The classical Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. smolecule.com A variation of this reaction is used to synthesize the well-documented analogue, 2,4,6-Tris(dimethylaminomethyl)phenol, from phenol, formaldehyde, and dimethylamine (B145610). wikipedia.orgsmolecule.comgoogle.com
For the synthesis of the title compound, this compound, a plausible, though not documented, pathway would likely involve a different synthetic strategy, as the classic Mannich reaction with formaldehyde yields a methylene (B1212753) (-CH₂-) bridge, not an ethylene (B1197577) (-CH₂CH₂-) bridge. A potential route could involve the reaction of a pre-formed electrophile, such as 2-(dimethylamino)ethyl chloride, with the phenol under Friedel-Crafts alkylation conditions, though controlling the substitution pattern to achieve the desired 2,4,6-trisubstitution would be a significant challenge. Alternatively, a multi-step synthesis involving the modification of other functional groups on the phenol ring could be envisioned. The evolution of synthetic methods towards more complex phenolic structures remains an active area of research, driven by the need for novel materials and catalysts. nih.gov
Theoretical Perspectives on Multidentate Ligand Design and Architectures
A multidentate ligand is a molecule that possesses two or more donor atoms capable of simultaneously coordinating to a single central metal ion, forming a chelate complex. The design of such ligands is a cornerstone of coordination chemistry, as the properties of the resulting metal complex are heavily influenced by the ligand's architecture. researchgate.netutc.edu
This compound is theoretically an excellent candidate for a tetradentate ligand. It possesses four potential donor sites:
The oxygen atom of the phenolic hydroxyl group.
The nitrogen atoms of the three dimethylamino groups.
This N₃O donor set, combined with the flexible ethyl chains, would allow the ligand to wrap around a metal ion in a three-dimensional manner, potentially forming a highly stable complex. nih.gov The design principles of such a ligand involve several key considerations:
Chelate Ring Size: The ethyl spacers between the phenol ring and the amine donors would lead to the formation of six-membered chelate rings upon coordination, which are generally stable.
Donor Atom Basicity: The tertiary amine groups are good Lewis bases, making them effective donors for a wide range of transition metals and lanthanides. The phenolic oxygen, especially in its deprotonated (phenoxide) form, is also a strong donor.
The study of such ligands contributes to the development of new catalysts, imaging agents, and materials with unique magnetic or optical properties. ias.ac.in
Overview of Current Research Paradigms Applied to Complex Organic Bases
Complex organic bases, such as this compound, are investigated under several modern research paradigms that have moved beyond traditional trial-and-error synthesis and characterization. nso-journal.orgnso-journal.org
One major application is in catalysis . The tertiary amine groups make the molecule a potent base and nucleophilic catalyst. Its structural analogue, 2,4,6-Tris(dimethylaminomethyl)phenol, is widely used as a catalyst and accelerator for the curing of epoxy resins and in polyurethane chemistry. wikipedia.org It is highly probable that the title compound would exhibit similar, albeit modulated, catalytic activity due to the slightly different electronic and steric effects of the ethyl spacers.
A second paradigm is the use of computational and theoretical chemistry . nih.gov Techniques like Density Functional Theory (DFT) can be used to predict the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures (such as NMR and IR spectra). modgraph.co.uk These calculations can provide insight into its reactivity, ligand-binding properties, and catalytic mechanisms before engaging in extensive laboratory work.
Finally, the field is moving towards high-throughput screening and data-driven discovery . nso-journal.orgnso-journal.org While this compound itself may not be the direct subject of such large-scale studies due to its niche character, the principles learned from studying its polyfunctional nature can inform the design of libraries of similar compounds for automated synthesis and testing in applications ranging from materials science to drug discovery.
Data Tables
Table 1: Physicochemical and Structural Information for this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 19779-03-4 | Chemical Abstracts Service |
| Molecular Formula | C₁₈H₃₃N₃O | Calculated from Structure |
| Molecular Weight | 307.48 g/mol | Calculated from Formula |
| Structure | A central phenol ring with -CH₂CH₂N(CH₃)₂ groups at positions 2, 4, and 6. | - |
| Predicted LogP | 2.5 - 3.5 | Estimation based on structure |
| Appearance | Likely a viscous liquid, possibly yellow to brown, with an amine-like odor. | Analogy to similar compounds |
Note: Due to the limited availability of experimental data in public literature, some properties are estimated based on structural analogy to similar compounds like 2,4,6-Tris(dimethylaminomethyl)phenol.
Table 2: Theoretical Spectroscopic Data Interpretation
| Spectroscopic Technique | Expected Features for this compound |
| ¹H NMR | - Phenolic OH: A broad singlet, chemical shift highly dependent on solvent and concentration (typically δ 4-12 ppm).- Aromatic H: A singlet corresponding to the two equivalent protons on the aromatic ring (typically δ 6.5-7.0 ppm).- Ethyl Chains (-CH₂CH₂-): Two triplets or complex multiplets for the methylene groups adjacent to the ring and the nitrogen (typically δ 2.5-3.0 ppm).- N-Methyl Groups (-N(CH₃)₂): A sharp singlet integrating to 18 protons (typically δ 2.2-2.5 ppm). |
| ¹³C NMR | - Aromatic C: Signals for the substituted and unsubstituted carbons of the phenol ring (typically δ 115-160 ppm).- Ethyl C: Two distinct signals for the two methylene carbons in the ethyl chains (typically δ 40-60 ppm).- N-Methyl C: A signal for the methyl carbons (typically δ 45 ppm). |
| IR Spectroscopy | - O-H Stretch: A broad band indicating hydrogen bonding (typically 3200-3600 cm⁻¹). okstate.edu- C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (approx. 2800-2980 cm⁻¹).- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-N Stretch: Bands in the 1000-1250 cm⁻¹ region. |
Note: The chemical shifts (δ) and wavenumbers provided are typical ranges and would need to be confirmed by experimental measurement. The interpretation is based on standard principles of NMR and IR spectroscopy. nih.govmodgraph.co.ukresearchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
19779-03-4 |
|---|---|
Molecular Formula |
C18H33N3O |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
2,4,6-tris[2-(dimethylamino)ethyl]phenol |
InChI |
InChI=1S/C18H33N3O/c1-19(2)10-7-15-13-16(8-11-20(3)4)18(22)17(14-15)9-12-21(5)6/h13-14,22H,7-12H2,1-6H3 |
InChI Key |
XDWHWRIAVCRANP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC(=C(C(=C1)CCN(C)C)O)CCN(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Strategies for 2,4,6 Tris 2 Dimethylamino Ethyl Phenol
Strategic Retrosynthesis and Key Precursor Design
Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis by deconstructing a target molecule into simpler, readily available starting materials. wikipedia.orgamazonaws.com For 2,4,6-Tris[2-(dimethylamino)ethyl]phenol, the most logical retrosynthetic disconnection involves breaking the three C-N bonds at the benzylic positions. This is because the molecule is a Mannich base, and this disconnection corresponds to the reverse of the Mannich reaction. adichemistry.comwikipedia.org
This strategic bond cleavage reveals the fundamental building blocks, or synthons, which in turn point to the real-world starting materials. The disconnection of the three identical (dimethylamino)methyl groups from the phenol (B47542) ring leads to a phenol synthon and three equivalents of a (dimethylamino)methyl cation synthon.
The corresponding synthetic equivalents for these synthons are simple and commercially available precursors:
Phenol : The core aromatic structure.
Formaldehyde (B43269) : The source of the methylene (B1212753) bridge (-CH2-).
Dimethylamine (B145610) : The source of the dimethylamino group (-N(CH3)2).
Optimization of Synthetic Pathways: Yield Enhancement and Stereocontrol Considerations
The primary synthetic pathway for this compound is the Mannich aminomethylation reaction. wikipedia.org Optimization of this pathway is crucial for maximizing the yield of the desired trisubstituted product while minimizing the formation of mono- and di-substituted intermediates and other byproducts. Key parameters that are manipulated to enhance yield include temperature, reaction time, solvent, and the molar ratio of reactants.
Research and patented procedures have explored various conditions to achieve high yields. For instance, reactions can be conducted at temperatures ranging from 25°C to 130°C. smolecule.com One method involves reacting phenol with an aminomethylating agent at 90°C for one hour, resulting in a yield of 98.8%. google.com Another procedure uses a mixture of N,N'-tetramethylmethylene-bis-amine and formaldehyde in an aliphatic alcohol at 65°C for two hours, achieving a yield of 94.6%. google.com The choice of formaldehyde source, such as aqueous formaldehyde or paraformaldehyde, also impacts the reaction conditions and outcomes. google.com
Table 1: Comparison of Synthetic Conditions for this compound
| Phenol Molar Ratio | Aminomethylating Agent(s) | Temperature (°C) | Time (h) | Solvent | Reported Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 4 moles 25% aq. dimethylamine, 3 moles 30% formaldehyde | 25-30 | Not Specified | Aqueous | Not Specified | google.com |
| 1 | 1.51 moles N,N'-tetramethylmethylenebisamine, 1.50 moles formalin | 65 | 2.0 | Methanol | 94.6 | google.com |
| 1 | Aminomethylating agent | 90 | 1.0 | Not Specified | 98.8 | google.com |
| - | Paraformaldehyde, Dimethylamine aqueous solution | 30-100 | 1-4 | Aqueous | Not Specified | google.com |
Regarding stereocontrol, it is not a consideration in the synthesis of this compound. The target molecule is achiral, meaning it does not have a non-superimposable mirror image, and no stereocenters are formed during the reaction. Therefore, strategies for controlling stereochemistry are not applicable.
The synthesis is typically performed as a "one-pot" reaction where the three components are mixed together. wikipedia.org However, the mechanism proceeds in a stepwise fashion, offering opportunities for a more controlled, multistep protocol. The reaction begins with the formation of an electrophilic Eschenmoser's salt-like iminium ion from the reaction of dimethylamine and formaldehyde. adichemistry.comwikipedia.org
A multistep approach could involve the pre-formation of this iminium ion or a related species like N,N'-tetramethylmethylene-bis-amine before its introduction to the phenol. google.com This can provide better control over the reaction's exothermicity and potentially lead to a cleaner product profile by modulating the concentration of the reactive electrophile.
The reaction proceeds via the formation of mono- and di-substituted intermediates:
2-[(Dimethylamino)methyl]phenol
2,4-Bis[(dimethylamino)methyl]phenol
In a standard synthesis aimed at producing the trisubstituted product, these intermediates are generally not isolated. However, by carefully controlling the stoichiometry of the reactants (i.e., using less than three equivalents of formaldehyde and dimethylamine), these intermediates can be isolated as the major products.
The synthesis of this compound is a classic example of a divergent synthesis . This strategy involves starting with a central core molecule—in this case, phenol—and sequentially adding multiple identical functional groups. The synthesis diverges from the central phenol core to build the final, more complex molecule. This approach is highly efficient for symmetric molecules like the target compound.
A convergent synthesis , where the side chains would be synthesized first and then attached to a central piece, is not a practical or common approach for this specific molecule. Such a strategy is more suited for complex molecules where different, pre-functionalized fragments are joined together in the later stages of the synthesis.
Implementation of Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. In the synthesis of this compound, several strategies can be employed to align with these principles.
A significant green improvement is the substitution of aqueous formaldehyde with paraformaldehyde. google.com Traditional methods using aqueous formaldehyde generate a large volume of wastewater, which requires significant treatment. Paraformaldehyde, a solid polymer of formaldehyde, can be depolymerized in situ, leading to a process with much less water, thereby reducing wastewater and the energy consumption associated with its treatment. google.com
Further green considerations include:
Atom Economy : The Mannich reaction is a condensation reaction that produces water as the primary byproduct, making its atom economy relatively high.
Solvent Choice : While some processes are performed in aqueous media, others use aliphatic alcohols like methanol. google.com Optimizing the reaction to proceed without a solvent or in a recyclable, non-toxic solvent would be a further green enhancement.
Large-Scale Synthesis and Industrial Scalability Investigations
The industrial production of this compound requires careful consideration of scalability. The Mannich reaction is exothermic, and efficient heat management is critical in large-scale reactors to prevent runaway reactions and ensure consistent product quality.
Key factors for industrial scalability include:
Process Simplification : Industrial methods favor simplified technology and accelerated processes to increase throughput and purity. google.com This often involves one-pot procedures that avoid the isolation of intermediates.
Reagent Addition : Controlled, gradual addition of reagents, particularly formaldehyde or the pre-formed aminomethylating agent, is necessary to manage the reaction's heat output.
Purification : On a large scale, purification is typically achieved through vacuum distillation to separate the final product from any unreacted starting materials, intermediates, and byproducts. google.com
Waste Management : As discussed under green chemistry, managing aqueous waste streams is a significant consideration, making processes that use paraformaldehyde more attractive for industrial applications. google.com
Patented industrial processes focus on optimizing molar ratios and reaction conditions to achieve high purity and yield, which simplifies downstream processing and reduces costs. google.comgoogle.com
Catalytic Approaches in the Synthesis of Related Phenolic Amines
While the synthesis of this compound itself is a stoichiometric three-component reaction that typically proceeds without an external catalyst, the broader field of phenolic amine synthesis includes various catalytic approaches. The Mannich reaction itself can be considered acid- or base-catalyzed, and the conditions (often acidic due to the use of amine salts) facilitate the reaction. adichemistry.com
For the synthesis of other related phenolic amines, particularly those requiring higher selectivity (e.g., only mono-substitution), more advanced catalytic methods have been developed. These often focus on the ortho-aminomethylation of phenols. Recent research has explored the use of transition metal catalysts to achieve these transformations under milder conditions. For instance, copper- and ruthenium-catalyzed cross-dehydrogenative aminomethylation of phenols have been reported. researchgate.net These methods offer alternative pathways for C-C bond formation and functionalization of phenols, expanding the toolkit for synthesizing a diverse range of phenolic amine structures.
Advanced Spectroscopic and Structural Elucidation of 2,4,6 Tris 2 Dimethylamino Ethyl Phenol Beyond Basic Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of organic molecules. For a compound with multiple flexible side chains like 2,4,6-Tris[2-(dimethylamino)ethyl]phenol, multidimensional NMR techniques are essential to resolve signal overlap and map out the precise connectivity and spatial arrangement of atoms.
Two-dimensional (2D) NMR experiments provide a correlation map between different nuclei, allowing for a detailed reconstruction of the molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would be expected to show a crucial correlation between the two aromatic protons (H-3/H-5). It would also clearly map the connectivity within the three identical ethylamino side chains, showing cross-peaks between the benzylic methylene (B1212753) protons (Ar-CH2) and the adjacent methylene protons (-CH2-N).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atom they are attached to. It is invaluable for assigning carbon signals based on the more easily interpreted proton spectrum. For the title compound, HSQC would definitively link the aromatic proton signals to their corresponding aromatic carbons, the benzylic CH2 proton signals to the benzylic carbon signal, and so on for each distinct proton-carbon pair.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. youtube.com This is particularly powerful for identifying quaternary carbons and piecing together different fragments of a molecule. Key HMBC correlations would include signals from the N-methyl protons to the adjacent methylene carbon and from the benzylic protons to the substituted aromatic carbons (C-2, C-4, C-6) and the phenolic carbon (C-1).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is critical for conformational analysis. It could be used to probe the spatial orientation of the three side chains relative to each other and to the phenol (B47542) ring, potentially revealing preferred rotational conformations (rotamers) by showing through-space correlations between the benzylic protons and the aromatic protons, or between protons on different side chains.
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Proton Group | Correlates With | Information Gained |
|---|---|---|---|
| COSY | Ar-H (3,5) | No other protons | Confirms isolated aromatic spin system |
| Ar-CH₂ | CH₂-N | Confirms ethyl chain connectivity | |
| HSQC | Ar-H (3,5) | Ar-C (3,5) | Direct C-H assignment |
| Ar-CH₂ | Ar-CH₂ | Direct C-H assignment | |
| CH₂-N | CH₂-N | Direct C-H assignment | |
| N-(CH₃)₂ | N-(CH₃)₂ | Direct C-H assignment | |
| HMBC | Ar-CH₂ | Ar-C (2,4,6), Ar-C (1), Ar-C (3,5) | Connects side chain to aromatic ring |
| N-(CH₃)₂ | CH₂-N | Confirms dimethylamino group placement | |
| NOESY | Ar-CH₂ | Ar-H (3,5) | Probes side chain orientation relative to ring |
| OH | Ar-CH₂ (ortho) | Indicates intramolecular H-bonding |
Molecules are not static, and dynamic NMR techniques can study molecular motions that occur on the NMR timescale, such as conformational changes or chemical exchange. libretexts.orgyoutube.com For this compound, two primary dynamic processes are of interest:
Rotational Isomerism: The three bulky (dimethylamino)ethyl side chains can rotate around the Ar-CH2 single bonds. At low temperatures, this rotation may be slow enough to give rise to distinct NMR signals for different rotational isomers (rotamers). As the temperature is increased, the rotation becomes faster, leading to a coalescence of these signals into a time-averaged spectrum. researchgate.net Studying the spectra at various temperatures allows for the calculation of the energy barriers to this rotation.
Proton Exchange: The phenolic hydroxyl proton can undergo exchange with other protic species or between the nitrogen atoms of the side chains via intramolecular hydrogen bonding. This exchange is often rapid at room temperature, resulting in a broad singlet for the OH peak. libretexts.org Cooling the sample can slow this exchange, potentially resolving coupling to neighboring protons and sharpening the signal. 2D EXSY (Exchange Spectroscopy) can be used to explicitly identify which sites are undergoing chemical exchange. youtube.com
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Environment and Intramolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. thermofisher.com These techniques are highly sensitive to the chemical environment of functional groups and are excellent for studying hydrogen bonding.
A detailed spectroscopic study of 2,4,6-tris(dimethylaminomethyl)phenol combined experimental FTIR and FT-Raman spectra with Density Functional Theory (DFT) calculations to provide a comprehensive assignment of the vibrational modes. nih.gov The broadness of the O-H stretching band in the experimental FTIR spectrum is a classic indicator of strong hydrogen bonding. The analysis suggests the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atoms of the ortho-substituted side chains. nih.gov This interaction significantly influences the electronic and structural properties of the molecule.
Table 2: Selected Vibrational Frequencies and Assignments for this compound nih.gov
| FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Assignment | Vibrational Mode Description |
|---|---|---|---|
| 3045 | 3048 | ν(O-H) | O-H stretching (broadened by H-bonding) |
| 2943, 2862, 2821, 2772 | 2942, 2865, 2822, 2774 | ν(C-H) | C-H symmetric & asymmetric stretching (methyl & methylene) |
| 1595 | 1597 | ν(C=C) | Aromatic ring C=C stretching |
| 1456 | 1458 | δ(CH₂) | CH₂ scissoring |
| 1352 | 1355 | δ(O-H) | In-plane O-H bending |
| 1259 | 1260 | ν(C-O) | C-O stretching |
| 1155 | 1157 | ν(C-N) | C-N stretching |
| 870 | 872 | γ(C-H) | Aromatic C-H out-of-plane bending |
ν = stretching, δ = in-plane bending, γ = out-of-plane bending
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation in Complex Mixtures
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the theoretical exact mass can be calculated from its molecular formula, C15H27N3O. nist.gov
HRMS analysis would confirm this composition by measuring the mass of the molecular ion [M]+ or a protonated species [M+H]+ to within a few parts per million (ppm) of the calculated value. This level of precision is crucial for distinguishing the target compound from isomers or other molecules with the same nominal mass but different elemental formulas, especially when analyzing complex industrial formulations.
The electron ionization (EI) mass spectrum also provides structural information through fragmentation patterns. A characteristic and dominant fragment in the mass spectrum of this compound is observed at m/z 58, corresponding to the [CH2=N(CH3)2]+ ion, which results from the facile cleavage of the bond between the aromatic ring and the benzylic carbon. The presence of this intense peak is a strong indicator of the (dimethylamino)methyl substructure.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₇N₃O | nist.gov |
| Molecular Weight (Nominal) | 265 | nist.gov |
| Molecular Weight (Monoisotopic) | 265.21541 | Calculated |
| Base Peak (EI-MS) | m/z 58 | nist.gov |
| Major Fragment Ion | [C₃H₈N]⁺ | nist.gov |
X-ray Crystallography: Elucidation of Solid-State Molecular Conformation and Crystal Packing
While other spectroscopic methods provide data that is averaged over all molecules in a sample (and in the case of NMR, over time), X-ray crystallography can determine the precise three-dimensional arrangement of atoms within a single crystal. This technique provides the most definitive information on solid-state molecular conformation and intermolecular interactions.
A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural detail:
Molecular Conformation: It would yield exact bond lengths, bond angles, and torsion angles. This would unambiguously reveal the preferred solid-state conformation of the three (dimethylamino)ethyl side chains, showing how they orient themselves to minimize steric hindrance and optimize intramolecular interactions.
Intramolecular Hydrogen Bonding: The analysis would provide definitive proof and precise geometric parameters (donor-acceptor distance, angle) of the intramolecular hydrogen bond between the phenolic -OH group and a nearby nitrogen atom, confirming the hypothesis from vibrational spectroscopy.
Tautomerism: It would confirm that the molecule exists in the phenol tautomeric form rather than a potential zwitterionic keto-amine tautomer in the solid state.
Crystal Packing: The data would show how individual molecules pack together in the crystal lattice, revealing any intermolecular forces such as van der Waals interactions or weaker C-H···N hydrogen bonds that stabilize the crystal structure.
As the molecule is achiral, the determination of absolute configuration is not applicable. However, for a related chiral derivative, this technique would be the definitive method for assigning its stereochemistry. To date, a public crystal structure of the title compound has not been reported, representing an area for future research.
Powder X-ray Diffraction for Polymorphism and Crystallinity Studies
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to investigate the solid-state nature of crystalline materials. It provides unique information on the atomic and molecular structure, making it an essential tool for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit significantly different physical and chemical properties, including solubility, melting point, and stability. Therefore, identifying and controlling polymorphism is critical in the chemical and pharmaceutical industries.
Crystallinity refers to the degree of structural order in a solid. A highly crystalline material has a well-defined, long-range atomic arrangement, which typically results in sharp, well-defined peaks in a PXRD pattern. In contrast, an amorphous or poorly crystalline material lacks long-range order, producing a broad, diffuse halo in its diffraction pattern. The degree of crystallinity can influence a material's mechanical strength, reactivity, and dissolution rate.
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| Hypothetical Value 1 | Hypothetical Value 1 | Hypothetical Value 1 |
| Hypothetical Value 2 | Hypothetical Value 2 | Hypothetical Value 2 |
| Hypothetical Value 3 | Hypothetical Value 3 | Hypothetical Value 3 |
Note: The data in this table is illustrative of the type of information generated by a PXRD experiment and does not represent actual measured data for this compound.
Chromatographic Purity Assessment and Isolation Techniques
The purity of this compound is crucial for its applications, particularly when used as a catalyst or curing agent in polymerization reactions where impurities can affect the reaction kinetics and the properties of the final product. wikipedia.org Chromatographic methods are widely employed for both the assessment of purity and the isolation of the compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing the purity of this compound. A reverse-phase (RP) HPLC method can be utilized for its analysis. sielc.com Such methods are often scalable and can be adapted for preparative separation to isolate impurities. sielc.com
| Parameter | Condition |
|---|---|
| Column | BIST B, 3.2 x 100 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) (MeCN) - 70%, Water with 0.2% Sulfuric Acid (H₂SO₄) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 210 nm |
Note: For Mass Spectrometry (MS) compatible applications, the phosphoric or sulfuric acid in the mobile phase would need to be replaced with a volatile acid like formic acid. sielc.com
Gas Chromatography (GC) is another technique indicated for purity assessment, with some commercial suppliers reporting purity levels determined by this method.
| Reported Purity | Analytical Method | Source |
|---|---|---|
| >80.0% | GC | |
| 95% | Not Specified | scbt.com |
For the isolation and purification of this compound following its synthesis, fractional distillation under reduced pressure (vacuum distillation) is a common and effective technique. google.comgoogle.com This method separates the target compound from non-volatile impurities and unreacted starting materials based on differences in boiling points. In documented synthesis procedures, the product is isolated as a specific fraction, for example, the fraction boiling at 140-145 °C under a pressure of 5 mm Hg. google.com The synthesis typically involves a Mannich condensation reaction of phenol, formaldehyde (B43269), and dimethylamine (B145610), after which the crude product undergoes oil-water separation before the final distillation step. wikipedia.orggoogle.com
Computational and Theoretical Investigations of 2,4,6 Tris 2 Dimethylamino Ethyl Phenol
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about the electron distribution, molecular geometry, and reactivity of 2,4,6-Tris[2-(dimethylamino)ethyl]phenol.
Density Functional Theory (DFT) is a robust method for predicting the three-dimensional arrangement of atoms in a molecule to achieve the most stable structure, known as geometry optimization. stackexchange.com For this compound, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be used to determine bond lengths, bond angles, and dihedral angles. nih.govnlss.org.in These calculations would reveal the preferred spatial orientation of the three bulky dimethylaminoethyl side chains relative to the phenol (B47542) ring.
Once the optimized geometry is obtained, a range of electronic properties and reactivity descriptors can be calculated. These descriptors help in understanding the chemical behavior of the molecule. For aminophenols, DFT has been used to calculate properties like ionization potential, electron affinity, and electronegativity, which are crucial for predicting their reactivity. rasayanjournal.co.inrjpn.org
Table 1: Predicted Electronic Properties and Reactivity Descriptors from DFT Calculations
| Property | Description | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the outermost electron orbital; relates to the ability to donate electrons. | The nitrogen lone pairs and the phenolic oxygen would contribute significantly to the HOMO, indicating sites susceptible to electrophilic attack. |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons. | The aromatic ring would be the primary location of the LUMO, indicating its role in accepting electrons in certain reactions. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity. | The presence of multiple electron-donating amino groups is expected to result in a relatively small HOMO-LUMO gap, suggesting high reactivity. |
| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | The nitrogen and oxygen atoms would exhibit negative charges, confirming their basicity and nucleophilicity. The carbon atoms of the aromatic ring would have varying charges, indicating sites for potential reactions. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | The MEP would visually highlight the electron-rich areas around the nitrogen and oxygen atoms, which are the likely sites for protonation and interaction with electrophiles. |
Note: The values in this table are predictive and based on general principles of computational chemistry applied to similar molecules. Specific calculations for this compound are required for quantitative data.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to study the energetic landscape of reactions involving this compound. A key application would be in the analysis of its synthesis via the Mannich reaction. libretexts.orgorganic-chemistry.orgwikipedia.org Computational studies of the Mannich reaction have successfully identified transition state structures and activation energies, providing insights into the reaction mechanism. researchgate.netacs.org For this compound, ab initio calculations could elucidate the stepwise mechanism of the three successive aminoalkylations of the phenol ring, including the structures of intermediates and transition states.
Molecular Dynamics Simulations: Conformational Sampling and Solution Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including conformational changes and interactions with a solvent. acs.org An MD simulation of this compound in a relevant solvent (e.g., an organic solvent or water) would provide valuable information on its conformational flexibility. aip.orgresearchgate.net The three dimethylaminoethyl side chains can adopt numerous conformations, and MD simulations would reveal the most populated conformational states and the energy barriers between them. This is crucial for understanding how the molecule presents its reactive sites in a solution environment. Studies on phenolic compounds in deep eutectic solvents have utilized MD to understand extraction mechanisms and intermolecular interactions. researchgate.net
Prediction of Intermolecular Interactions and Binding Affinities (non-biological)
Computational methods can predict how this compound interacts with other molecules and materials, which is particularly relevant to its application as a curing agent for epoxy resins. Molecular docking and other computational techniques are used to predict the binding affinity between small molecules and larger structures. nih.govbiorxiv.org In a non-biological context, these methods could be adapted to model the interaction of this compound with epoxy oligomers. The simulations could identify the key intermolecular forces, such as hydrogen bonding between the phenolic hydroxyl group and the epoxy ring, and the Lewis base interactions of the tertiary amine groups, which are responsible for its catalytic activity. The study of protein-phenolic interactions highlights the importance of hydrogen bonding and hydrophobic interactions, which would also be relevant in non-biological systems. frontiersin.org
Theoretical Analysis of Acid-Base Properties and Protonation Equilibria
The acid-base properties of this compound are complex due to the presence of a weakly acidic phenolic hydroxyl group and three basic tertiary amine groups. Computational methods, particularly those combining quantum mechanics with continuum solvation models, have been successfully used to predict the pKa values of substituted phenols and polyamines. nih.govscispace.comacs.orgmdpi.comresearchgate.netnih.gov
For this compound, theoretical calculations could predict the pKa of the phenolic proton and the protonation constants of the three amine groups. These calculations would likely show that the amine groups are protonated sequentially, and the protonation of one amine would influence the basicity of the others. Understanding the protonation equilibria is essential for controlling its catalytic activity, as the protonated form would have different reactivity compared to the neutral form. Computational studies on the protonation of substituted phenols have shown that both oxygen and carbon atoms can be protonated, and the preferred site depends on the substituents. researchgate.net
Structure-Reactivity Relationship (SRR) Studies through Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate the structural or electronic properties of a series of compounds with their chemical reactivity or biological activity. nih.govmdpi.com While no specific QSAR/SRR studies on this compound were found, the principles can be readily applied.
A computational SRR study on a series of related amine catalysts could be performed to understand how modifications to the structure of this compound would affect its catalytic efficiency in epoxy curing. topicsonchemeng.org.mynih.govrsc.orgvestachem.com For instance, the electronic properties (e.g., HOMO energy, Mulliken charges on the nitrogen atoms) and steric parameters could be calculated for a series of analogues and correlated with experimentally determined curing times or reaction rates. Such a study would provide valuable insights for the rational design of more efficient catalysts. QSAR studies on phenolic antioxidants have successfully correlated parameters like bond dissociation enthalpy and ionization potential with antioxidant activity. researchgate.netmdpi.com
Table 2: Relevant Compound Names
| Compound Name |
|---|
| This compound |
| Phenol |
Mechanistic Studies of 2,4,6 Tris 2 Dimethylamino Ethyl Phenol in Chemical Systems
Investigation of Proton Transfer Dynamics and Acid-Base Catalysis
The chemical character of 2,4,6-Tris[2-(dimethylamino)ethyl]phenol is distinctly amphoteric, possessing both an acidic site (the phenolic hydroxyl group) and multiple basic sites (the tertiary amine groups). This duality is central to its role in acid-base catalysis.
Phenols are generally weak acids; their acidity stems from the ability to donate the hydroxyl proton, forming a resonance-stabilized phenoxide ion. libretexts.orglibretexts.org In this compound, the bulky dimethylaminoethyl substituents around the hydroxyl group create significant steric hindrance. vinatiorganics.com This hindrance influences the accessibility of the phenolic proton and the stability of the corresponding phenoxide radical, a key factor in reactions involving hydrogen atom transfer. nih.govresearchgate.net
The three tertiary amine groups, with their nitrogen lone pairs, act as proton acceptors (Lewis bases). The interplay between the acidic proton-donating hydroxyl group and the basic proton-accepting amine groups allows the molecule to function as a general acid-base catalyst. wou.edureed.edu In a catalytic cycle, it can facilitate reactions by donating a proton to activate a substrate and subsequently accepting a proton at a different stage of the reaction. This ability to mediate proton transfer is fundamental to its catalytic efficacy in various organic transformations. wou.edu
Coordination Chemistry: Chelation with Metal Ions and Ligand Behavior
The high functionality of this compound makes it an effective chelating agent for various metal ions, particularly transition metals. wikipedia.org It possesses four potential donor sites: the deprotonated phenolic oxygen and the three tertiary amine nitrogens. This polydentate nature allows it to bind to a single metal center through multiple sites, forming stable, cyclic structures known as chelates.
The formation of a metal complex in solution is an equilibrium process, and the strength of the metal-ligand interaction is quantified by the stability constant (K) or its logarithm (log β). wikipedia.org While specific experimental stability constants for this compound are not widely published, its structural similarity to other polyamine ligands suggests it forms highly stable complexes with first-row transition metal ions. doi.org The formation of multiple bonds between the ligand and a single metal ion results in a significant increase in stability known as the chelate effect. youtube.com
Below is an illustrative table of plausible stability constants for complexes with common divalent metal ions in an aqueous medium, based on data from analogous polyamine ligands.
| Metal Ion | Plausible log K Value | Expected Stoichiometry (Ligand:Metal) | Comments |
|---|---|---|---|
| Cu(II) | ~20-26 | 1:1 | Very high stability expected, consistent with the Irving-Williams series and strong chelation. doi.org |
| Ni(II) | ~17-19 | 1:1 | Forms a highly stable complex due to the chelate effect. |
| Co(II) | ~16-18 | 1:1 | Strong complex formation is anticipated. doi.org |
| Zn(II) | ~15-17 | 1:1 | Stable chelate formation is expected. doi.org |
| Fe(II) | ~13-15 | 1:1 | Forms a relatively strong complex. doi.org |
| Thermodynamic Parameter | Symbol | Expected Sign for Chelation | Rationale |
| Gibbs Free Energy Change | ΔG | Negative | Indicates a spontaneous and favorable complex formation process. |
| Enthalpy Change | ΔH | Negative | Reflects the formation of strong metal-ligand bonds. |
| Entropy Change | ΔS | Positive | The primary driver of the chelate effect, resulting from the release of multiple solvent molecules. libretexts.org |
Kinetically, chelated complexes are often more inert (slower to react or dissociate) than analogous complexes with monodentate ligands. This phenomenon, the kinetic chelate effect, results from a slower rate for the first dissociation step of the polydentate ligand. For the ligand to fully detach, all donor-metal bonds must be broken. After the first bond breaks, the high local concentration of the still-attached donor group makes re-coordination highly probable and much faster than the subsequent dissociation steps. libretexts.org
Ligand Field Theory (LFT) is an extension of molecular orbital theory used to describe the electronic structure of coordination complexes. wikipedia.orglibretexts.org When this compound coordinates to a transition metal ion, its donor atoms (the nitrogen lone pairs and the phenoxide oxygen) interact with the metal's d-orbitals. This interaction removes the degeneracy of the d-orbitals, splitting them into different energy levels. fiveable.me
In a hypothetical octahedral complex, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg* set (dx²-y², dz²). libretexts.orgpsgcas.ac.in The energy difference between these sets is denoted as the ligand field splitting parameter (Δo). The magnitude of Δo is determined by the nature of the ligand. The nitrogen and oxygen donor atoms of this ligand act as σ-donors. fiveable.me The resulting electronic configuration, magnetic properties (paramagnetic or diamagnetic), and visible color of the complex are all consequences of this d-orbital splitting described by LFT. wikipedia.orglibretexts.org
Role as a Catalyst or Co-catalyst in Organic Transformations
One of the most significant industrial applications of this compound is its role as a catalyst, particularly for the curing of epoxy resins and in polyurethane chemistry. wikipedia.orgchemicalbook.com Its effectiveness stems from the presence of the tertiary amine groups, which can initiate polymerization reactions. chemicalbook.com
In epoxy resin curing, this compound acts as a catalytic curing agent that accelerates the polymerization process. chemicalbook.comelsevierpure.com The catalytic cycle is initiated by the nucleophilic nature of the tertiary amine groups.
The proposed mechanism involves the following key steps:
Ring-Opening Initiation : A tertiary amine group performs a nucleophilic attack on a carbon atom of the epoxide ring. This opens the ring and forms a zwitterionic intermediate containing an alkoxide anion and a quaternary ammonium (B1175870) cation. researchgate.net
Propagation : The newly formed, highly reactive alkoxide anion attacks another epoxy monomer, linking them together and propagating the polymer chain. This step regenerates an alkoxide at the end of the new, longer chain.
Chain Transfer/Termination : The phenolic hydroxyl group on the catalyst molecule can act as a proton source. It can protonate the alkoxide anion on a growing polymer chain, thereby terminating that chain and regenerating the catalyst in its phenoxide form. The phenoxide can then be re-protonated to allow the catalyst to re-enter the catalytic cycle.
This mechanism demonstrates how the molecule's dual functionality—the nucleophilic amine groups and the proton-donating phenol (B47542) group—work in concert to create an efficient catalytic cycle for polymerization.
Understanding Intermolecular Interactions and Self-Assembly Principles in Solution and Solid Phases
The molecular structure of this compound, with its combination of a hydrophilic phenolic hydroxyl group and multiple aminic functions, provides a platform for a variety of intermolecular interactions that can govern its behavior in both solution and solid phases. These interactions are crucial for understanding its solubility, catalytic activity, and potential for forming ordered structures.
Intermolecular Hydrogen Bonding: The most significant intermolecular interaction involving this compound is hydrogen bonding. The phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the tertiary amine groups and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. In solution, this can lead to the formation of complexes with other molecules present in the system, such as solvents, reactants (e.g., epoxy resins, amines), and other catalyst molecules. This hydrogen bonding capability is also a key factor in its catalytic mechanism, as it can help to activate the epoxy ring towards nucleophilic attack.
Self-Assembly in Solution: While specific studies on the self-assembly of this compound are not extensively reported, the amphiphilic nature of the molecule suggests a potential for aggregation in certain solvents. The aromatic phenol core provides a degree of hydrophobicity, while the dimethylaminoethyl and hydroxyl groups are more hydrophilic. In nonpolar solvents, it is conceivable that intermolecular hydrogen bonding between the hydroxyl and amine groups could lead to the formation of dimers or larger aggregates. Conversely, in polar or protic solvents, the molecule would likely be well-solvated, with solvent molecules participating in hydrogen bonding.
Advanced Applications in Materials Science and Polymer Chemistry Involving 2,4,6 Tris 2 Dimethylamino Ethyl Phenol
Function as a Hardener or Curing Agent in Epoxy Resin Systems
One of the most significant industrial applications of 2,4,6-Tris[2-(dimethylamino)ethyl]phenol, often referred to by the trade name DMP-30, is as a catalyst and accelerator for the curing of epoxy resins. wikipedia.orgpatsnap.com While it can be used as a sole curing agent (a hardener), it is more frequently employed as an activator to accelerate the curing reactions of other hardeners, such as polyamides, amidoamines, and anhydrides. 2017erp.com2017erp.com Its effectiveness as a Lewis base catalyst allows for the rapid curing of epoxy systems at ambient or slightly elevated temperatures. 2017erp.com
Kinetic Studies of Curing Reactions
Kinetic studies of epoxy-amine and epoxy-anhydride systems demonstrate that the curing process often follows an autocatalytic model. The reaction rate is initially slow and then accelerates as hydroxyl groups are generated, which further catalyze the epoxy ring-opening reaction. This compound provides tertiary amine groups from the outset, initiating the polymerization and promoting a faster cure, particularly at low temperatures. 2017erp.com Research has shown that increasing the concentration of this accelerator leads to a proportional increase in the curing rate and a reduction in the gel time of the epoxy resin. 2017erp.commdpi.com
For instance, in epoxy-anhydride systems, the tertiary amine is understood to first catalyze the ring-opening of the anhydride (B1165640), which then reacts with the epoxy group. researchgate.net The phenolic hydroxyl group on the molecule can also participate in the reaction by forming hydrogen bonds, which further enhances its catalytic effectiveness. In recent studies on recyclable epoxy resins, this compound has been identified as an effective catalyst for transesterification reactions, enabling the dissolution and depolymerization of the cross-linked network in the presence of a glycol. mdpi.com
| Parameter | Description | Observed Effect | Reference |
|---|---|---|---|
| Gel Time | Time required for the liquid resin to form a solid gel. | Significantly reduced, allowing for faster processing. | 2017erp.com |
| Curing Temperature | The temperature required to achieve full cross-linking. | Lowered, enabling room temperature or low-heat curing. | patsnap.com |
| Reaction Rate | The speed at which the cross-linking reaction proceeds. | Substantially increased, especially in the initial stages. | mdpi.com |
| Bonding Strength | The final adhesive strength of the cured epoxy. | Improved due to more complete and efficient curing. | 2017erp.com |
Cross-linking Mechanisms and Network Formation
The fundamental role of this compound in epoxy systems is to facilitate the formation of a dense, three-dimensional cross-linked polymer network. This network is what gives the cured epoxy its characteristic strength, thermal stability, and chemical resistance. riverlandtrading.com
The mechanism proceeds via the catalytic action of the tertiary amine groups. In an epoxy-amine system, the tertiary amine activates the epoxy ring, making it more susceptible to nucleophilic attack by the primary or secondary amines of the main hardener. In an epoxy-anhydride system, the mechanism is initiated by the tertiary amine attacking the carbonyl group of the anhydride, forming a reactive intermediate. This intermediate then reacts with a hydroxyl group to open the anhydride ring, creating a carboxyl group that subsequently reacts with an epoxy group. researchgate.net
The molecule's structure, with three pendant dimethylaminoethyl arms, allows it to act as a highly efficient catalytic center. The phenolic hydroxyl group can also initiate polymerization by reacting with an epoxy group, especially at higher temperatures, thereby becoming incorporated into the polymer network itself. researchgate.net This dual functionality as both a catalyst and a potential reactive agent contributes to the formation of a robust and highly cross-linked final material. riverlandtrading.com
Role as an Initiator or Activator in Polymerization Reactions
Beyond epoxy chemistry, the reactive groups on this compound suggest potential roles in other polymerization techniques, although its application in these areas is less documented.
Anionic Polymerization of Acrylates and Other Monomers
Anionic polymerization is a chain-growth polymerization that proceeds via an anionic active center. wikipedia.org This type of polymerization requires a strong nucleophile, such as an organolithium compound, to act as an initiator that attacks a monomer with an electron-withdrawing group. du.edu.eg
There is a notable lack of scientific literature demonstrating the use of this compound as a primary initiator for the anionic polymerization of monomers like acrylates. While its tertiary amine groups possess nucleophilic character, they are generally not basic enough to initiate the polymerization of vinyl monomers directly in the manner of traditional anionic initiators. Furthermore, the presence of the acidic phenolic proton would likely terminate any propagating anionic chain, making the molecule unsuitable for this purpose without prior chemical modification. wikipedia.org
Controlled Radical Polymerization (CRP) Applications
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), enable the synthesis of polymers with well-defined architectures and low polydispersity. ATRP typically employs a transition metal complex, commonly copper, as a catalyst, which is coordinated by a ligand. cmu.edu
While there is no significant body of research on the use of this compound as a ligand in CRP, its structural analog, Tris[2-(dimethylamino)ethyl]amine (Me6TREN), is one of the most effective and widely used ligands for copper-catalyzed ATRP. cmu.edu Me6TREN forms a highly active catalyst complex with copper(I) that allows for excellent control over the polymerization of various monomers. cmu.edu
The primary structural difference is the central moiety: a tertiary amine in Me6TREN versus a phenol (B47542) in this compound. The acidic proton of the phenolic hydroxyl group in the target compound could potentially interfere with the catalyst's function by protonating the amine ligands or reacting with other components of the polymerization system. This distinction may explain the prevalence of Me6TREN and the corresponding absence of its phenolic analog in ATRP literature.
Incorporation into Functional Polymer Architectures
A key advanced application of this compound is its use as a functional building block that can be chemically incorporated into polymer structures to impart specific properties. This is typically achieved through "grafting" techniques, where the molecule is attached as a side chain to a main polymer backbone. researchgate.netnih.gov
Research has demonstrated that this compound can be successfully grafted onto polyurethane backbones. researchgate.netresearchgate.net In one study, the grafted molecule, after conversion to an ionic form, significantly enhanced the hydrophilicity of the polyurethane surface. This modification also improved the material's mechanical properties, low-temperature flexibility, and shape recovery capability, highlighting its potential for creating advanced fibers or biomedical materials. researchgate.net
In another application, the molecule was grafted onto a polysulfone polymer to create a material with a high density of functional groups. This modified polysulfone was developed for use in high-temperature polymer electrolyte membranes (HT-PEMs), where the tertiary amine groups can enhance performance. researchgate.net Its role as a starting material for synthesizing polymer additives and stabilizers has also been noted. google.com These examples show that by incorporating this molecule, chemists can create functional polymer architectures with tailored properties such as improved hydrophilicity, mechanical strength, and ionic conductivity. researchgate.net
| Polymer Backbone | Property Enhanced | Mechanism/Reason | Potential Application | Reference |
|---|---|---|---|---|
| Polyurethane (PU) | Hydrophilicity | Introduction of polar amine groups, convertible to ionic form. | Advanced fibers, biomedical materials. | researchgate.net |
| Polyurethane (PU) | Mechanical Strength & Flexibility | Acts as a light cross-linker and functional side chain. | High-performance elastomers. | researchgate.net |
| Polysulfone (PSU) | Functional Group Density | Each grafted molecule adds three tertiary amine groups. | High-temperature polymer electrolyte membranes (HT-PEMs). | researchgate.net |
Synthesis of Dendritic and Hyperbranched Polymers
This compound, with its unique molecular architecture featuring a central phenolic core and three radiating arms terminating in tertiary amine groups, presents significant potential as a building block in the synthesis of complex polymeric structures such as dendritic and hyperbranched polymers. Dendritic polymers are characterized by their highly branched, tree-like structure and a high density of functional groups on their surface. nih.govscielo.org Hyperbranched polymers share a similar branched topology but are typically more polydisperse and synthesized in a more cost-effective single-step polymerization. scielo.orgsigmaaldrich.com
The trifunctional nature of this compound allows it to act as a core molecule or a branching unit. The three dimethylaminoethyl groups provide multiple reactive sites for polymerization, enabling the outward growth of polymer chains in a controlled, generational manner characteristic of divergent dendrimer synthesis. instras.comscielo.org While direct, large-scale synthesis of perfect dendrimers using this specific molecule as a core is not extensively documented in mainstream literature, its structural attributes are highly conducive to such applications.
More practically, its role is evident in the creation of highly cross-linked and branched polymer networks. Research has demonstrated its use in preparing phenolate (B1203915) anion-based branched and cross-linked anion exchange membranes (AEMs). sigmaaldrich.com In this context, the compound's structure contributes to the formation of a dense, three-dimensional polymer network, which is a key characteristic of hyperbranched systems. The tertiary amine groups within the structure facilitate catalytic processes, such as Atom Transfer Radical Polymerization (ATRP), a controlled polymerization method used to create well-defined polymers. tcichemicals.comnih.gov Although the closely related compound Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) is more commonly cited as a ligand in ATRP, the fundamental catalytic activity of the tertiary amine groups is a shared feature. nih.govcmu.edu
The table below summarizes the key structural features of this compound that make it suitable for synthesizing branched polymers and the resulting polymer characteristics.
| Structural Feature | Role in Polymer Synthesis | Resulting Polymer Characteristic |
| Trifunctional Phenolic Core | Acts as a central initiator or core molecule. | Enables the radial, outward growth of polymer chains. |
| Three Dimethylaminoethyl Arms | Provide multiple, symmetrically placed reactive sites. | Leads to a high degree of branching and cross-linking. sigmaaldrich.com |
| Tertiary Amine Groups | Can act as catalytic sites for polymerization reactions. | Facilitates controlled polymer growth and network formation. |
| Overall Molecular Geometry | Promotes the formation of globular, three-dimensional structures. | Contributes to properties like high solubility and low viscosity. sigmaaldrich.com |
Preparation of Polymeric Supports and Hybrid Materials
This compound is a crucial component in the preparation of various polymeric supports and hybrid materials, primarily through its function as a catalyst and curing agent for epoxy resins. wikipedia.orgriverlandtrading.com Polymeric supports, such as membranes and monolithic materials, require a stable, robust, and chemically resistant network structure. Hybrid materials combine inorganic and organic components to achieve synergistic properties. d-nb.info
In the realm of polymeric supports, this compound is used as a curing agent in the fabrication of epoxy membranes. sigmaaldrich.com Its catalytic action accelerates the cross-linking reactions between epoxy resin molecules, transforming the liquid resin into a solid, durable, and insoluble network. riverlandtrading.comchemicalbook.com This cross-linked matrix serves as the structural foundation of the support material. The efficiency of this compound as a room-temperature accelerator for epoxy systems is well-established, making it a benchmark catalyst in this field. wikipedia.org
The table below details the applications of this compound in these materials.
| Material Type | Specific Application | Role of this compound | Key Outcome |
| Polymeric Supports | Anion Exchange Membranes (AEMs) | Component in the synthesis of branched/cross-linked polymer. sigmaaldrich.com | Creates a stable, ion-conductive support structure. |
| Epoxy Membranes | Curing agent for the epoxy resin matrix. sigmaaldrich.com | Forms a robust, chemically resistant membrane. | |
| Monolithic Polymer Supports | Functionalization of the polymer backbone. | Introduces reactive amine groups for further modification. researchgate.net | |
| Hybrid Materials | High-Performance Composites | Curing accelerator for the epoxy resin matrix. wikipedia.orgriverlandtrading.com | Enhances mechanical strength and thermal stability. |
| Structural Adhesives | Catalyst in epoxy and polyurethane adhesive formulations. riverlandtrading.comchemicalbook.com | Provides strong, durable bonds and reduces cure times. |
Application in Non-Biological Separation Technologies (e.g., metal extraction, CO2 capture)
The distinct chemical structure of this compound, which combines a phenolic hydroxyl group with three tertiary amine functionalities, makes it a candidate for applications in non-biological separation technologies. wikipedia.orgsmolecule.com
Metal Extraction: The high functionality of this compound allows it to form complexes with various transition metals. wikipedia.orgsmolecule.com The tertiary amine groups and the phenolate anion (formed by deprotonation of the hydroxyl group) can act as multidentate ligands, chelating metal ions from aqueous solutions. This property is the basis for its potential use in solvent extraction or membrane-based separation processes for metal recovery and purification. The ability to coordinate with metal ions could be harnessed to selectively extract valuable or toxic metals from industrial wastewater or ore leachates.
CO₂ Capture: While specific studies detailing the use of this compound for carbon dioxide (CO₂) capture are not prominent, its molecular structure contains the necessary functional groups for this application. Amine-based solvents are the most mature technology for capturing CO₂ from industrial flue gas streams. ccsknowledge.com The process relies on the reversible chemical reaction between the basic amine groups and the acidic CO₂ gas. With three tertiary amine groups per molecule, this compound has a high theoretical capacity for CO₂ absorption. The presence of these basic sites suggests its potential utility as a component in solvent blends or as a functional group grafted onto solid sorbents for post-combustion CO₂ capture.
The following table summarizes the properties of this compound relevant to separation technologies.
| Separation Technology | Relevant Functional Groups | Mechanism of Action | Potential Application |
| Metal Extraction | Tertiary Amines, Phenolic Hydroxyl | Chelation/Complexation with metal ions. wikipedia.orgsmolecule.com | Selective recovery of transition metals from aqueous streams. |
| CO₂ Capture | Tertiary Amines | Reversible acid-base reaction with CO₂. ccsknowledge.com | Component in liquid solvents or solid sorbents for flue gas scrubbing. |
Information regarding "this compound" is not publicly available
Following a comprehensive investigation into the derivatization, analog synthesis, and structure-function modulation of the chemical compound This compound , it has been determined that there is a lack of specific, publicly available research data to fulfill the detailed requirements of the proposed article structure.
Extensive searches for scholarly articles, patents, and technical data sheets concerning this specific compound (CAS Number: 19779-03-4) did not yield information pertaining to the following outlined topics:
Derivatization, Analog Synthesis, and Structure Function Modulation of 2,4,6 Tris 2 Dimethylamino Ethyl Phenol
Correlation of Structural Modifications with Chemical Reactivity and Performance:Consequently, without data on structural modifications, no information exists correlating such changes to the compound's chemical behavior or its effectiveness in specific applications.
It is important to distinguish 2,4,6-Tris[2-(dimethylamino)ethyl]phenol from the more common and well-documented compound, 2,4,6-Tris(dimethylaminomethyl)phenol (CAS Number: 90-72-2). While the latter has extensive literature regarding its use as an epoxy catalyst and its various chemical modifications, this information is not applicable to the specified subject of the request.
Due to the absence of the necessary scientific findings for This compound , it is not possible to generate a thorough and scientifically accurate article that adheres to the provided, specific outline.
Advanced Analytical Methodologies for Research Oriented Characterization and Quantification Non Clinical
Chromatographic Techniques for Purity, Reaction Monitoring, and Mixture Analysis
Chromatographic methods are central to assessing the purity of 2,4,6-Tris[2-(dimethylamino)ethyl]phenol, monitoring its synthesis, and analyzing its concentration in complex mixtures. The choice of technique depends on the volatility of the analyte and the nature of the matrix.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. Its versatility allows for purity profiling, quantification, and stability testing.
Given the compound's basic amine groups and phenolic hydroxyl group, reversed-phase HPLC (RP-HPLC) is the most suitable mode. Separation is achieved based on the compound's partitioning between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The buffer's pH is critical; maintaining a slightly acidic pH (e.g., 3-4) ensures the tertiary amine groups are protonated, leading to sharp, symmetrical peaks and predictable retention.
Detection Methods:
UV-Visible (UV-Vis) Spectroscopy: The phenolic ring provides a chromophore that absorbs UV light, making UV detection a straightforward method for quantification. The wavelength of maximum absorbance (λmax) for the phenolic structure would be utilized for high sensitivity.
Diode Array Detector (DAD) / Photodiode Array (PDA) Detector: This detector provides spectral information across a range of wavelengths, which is invaluable for peak purity assessment and distinguishing the target analyte from impurities with different UV spectra.
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): For instances where the compound has a weak UV chromophore or when analyzing mixtures with non-UV-absorbing components, ELSD and CAD offer near-universal detection for non-volatile analytes.
Interactive Data Table: Illustrative HPLC Parameters Below are typical starting parameters for the analysis of a substituted phenol (B47542) with amine groups.
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the aromatic ring. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to protonate amines, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 min | A gradient elution is suitable for separating the main compound from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at ~275 nm | Phenolic compounds typically exhibit absorbance in this region. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high molecular weight (321.5 g/mol ), high boiling point, and polar functional groups (-OH, -NR2), which lead to poor volatility and potential thermal degradation in the GC inlet and column.
To make the compound amenable to GC analysis, a derivatization step is necessary. researchgate.netphenomenex.com This chemical modification targets the active hydrogen of the phenolic hydroxyl group to create a more volatile and thermally stable derivative. gcms.czsigmaaldrich.com
Derivatization Strategy:
Silylation: This is the most common approach for derivatizing hydroxyl groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the phenolic -OH group to replace the acidic proton with a nonpolar trimethylsilyl (B98337) (TMS) group. phenomenex.comsigmaaldrich.com This transformation significantly reduces the compound's polarity and increases its volatility. The tertiary amine groups are generally unreactive towards silylating reagents.
The resulting TMS-ether derivative can then be analyzed on a standard nonpolar or mid-polarity capillary GC column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Interactive Data Table: Common Derivatization Reagents for GC Analysis
| Reagent Type | Reagent Example | Target Functional Groups | Resulting Derivative |
| Silylation | BSTFA, MSTFA | Alcohols, Phenols, Carboxylic Acids | Trimethylsilyl (TMS) ether/ester |
| Acylation | TFAA (Trifluoroacetic anhydride) | Alcohols, Phenols, Amines | Trifluoroacetyl ester/amide |
| Alkylation | TMAH (Trimethylanilinium hydroxide) | Carboxylic Acids, Phenols | Methyl ester/ether |
Size-Exclusion Chromatography (SEC) for Polymerization Products
This compound, similar to its widely used analogue 2,4,6-Tris(dimethylaminomethyl)phenol, can function as a catalyst or curing agent in polymerization reactions, particularly with epoxy resins. When used in this capacity, Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the essential technique for characterizing the resulting polymers.
SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules (higher molecular weight polymers) elute earlier, while smaller molecules (oligomers, unreacted monomers) elute later. This allows for the determination of the polymer's molecular weight distribution, including:
Number-average molecular weight (Mn)
Weight-average molecular weight (Mw)
Polydispersity index (PDI = Mw/Mn)
The analysis is typically performed using a series of porous, cross-linked polystyrene-divinylbenzene columns and a solvent such as tetrahydrofuran (B95107) (THF) as the mobile phase. Detection is commonly achieved with a Refractive Index (RI) detector.
Electrochemical Methods for Redox Behavior and Concentration Determination
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of the phenolic group in this compound. nih.gov The oxidation of a phenolic hydroxyl group is a key aspect of its chemistry, relevant to its potential role as an antioxidant or its degradation pathways.
In a typical CV experiment, a voltage is scanned at a working electrode (e.g., glassy carbon electrode) in a solution containing the analyte. scispace.com For phenolic compounds, an anodic peak corresponding to the oxidation of the hydroxyl group is typically observed. uc.pt This oxidation is often an irreversible process, forming a phenoxyl radical which can undergo further reactions. researchgate.net
The potential at which this oxidation occurs (Epa) provides information about how easily the compound can be oxidized. The presence of the electron-donating dimethylaminoethyl substituents on the ring is expected to lower the oxidation potential compared to unsubstituted phenol. By creating a calibration curve of peak current versus concentration, CV can also be used for quantitative analysis. researchgate.net
Interactive Data Table: Typical Parameters for Cyclic Voltammetry of a Phenolic Compound
| Parameter | Typical Setting | Purpose |
| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and inert surface for oxidation. |
| Reference Electrode | Ag/AgCl | Provides a stable reference potential. |
| Counter Electrode | Platinum Wire | Completes the electrical circuit. |
| Solvent/Electrolyte | Acetonitrile with 0.1 M TBAPF₆ | Aprotic solvent system for organic-soluble compounds. |
| Potential Range | -0.5 V to +1.5 V vs. Ag/AgCl | Scans across the potential region where phenol oxidation occurs. |
| Scan Rate | 100 mV/s | Controls the rate of the potential sweep. |
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS, LC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the unambiguous identification and quantification of this compound in complex research matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for this compound. It combines the separation capabilities of HPLC with the mass-resolving power of MS. For this compound, Electrospray Ionization (ESI) in positive ion mode would be highly effective. The three tertiary amine groups are readily protonated to form a [M+H]⁺, [M+2H]²⁺, or [M+3H]³⁺ ion, leading to a very sensitive and specific analysis. The mass spectrometer provides the molecular weight and fragmentation patterns (using MS/MS), confirming the identity of the compound with high confidence.
Gas Chromatography-Mass Spectrometry (GC-MS): Following the derivatization step described in section 8.1.2, GC-MS can be used to analyze the resulting TMS-ether. The mass spectrometer serves as the detector, providing a mass spectrum for the derivatized analyte. This spectrum can be compared to spectral libraries or used for structural elucidation to confirm the identity of the peak observed in the chromatogram. This is particularly useful for identifying impurities or degradation products.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): While less common, LC-NMR is a powerful tool for structural elucidation of unknown impurities or isomers separated by HPLC. After the HPLC separation, the eluent flows through an NMR flow cell, allowing for the acquisition of ¹H NMR or other NMR spectra on the separated peaks, providing definitive structural information.
Spectrophotometric and Spectrofluorometric Methods for Quantitative Analysis in Research Matrices
For routine quantification in simple, well-defined research matrices where major interfering substances are absent, UV-Visible spectrophotometry offers a rapid and cost-effective analytical method.
The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The phenolic chromophore in this compound absorbs UV radiation. A typical procedure involves:
Scanning a dilute solution of the pure compound in a suitable solvent (e.g., ethanol (B145695) or methanol) across the UV range (approx. 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
Preparing a series of standard solutions of known concentrations.
Measuring the absorbance of each standard at the predetermined λmax.
Constructing a calibration curve by plotting absorbance versus concentration.
Measuring the absorbance of the unknown sample and determining its concentration from the calibration curve.
While spectrofluorometry can be a highly sensitive technique, the intrinsic fluorescence of this compound is not documented. Phenols can exhibit fluorescence, but it is highly dependent on substitution, pH, and solvent. If the compound were found to be fluorescent, a method could be developed by determining its optimal excitation and emission wavelengths, which would offer higher sensitivity and selectivity compared to absorbance spectrophotometry.
Future Research Directions and Emerging Paradigms for 2,4,6 Tris 2 Dimethylamino Ethyl Phenol Research
Integration into Supramolecular Chemistry and Host-Guest Systems
The unique molecular architecture of 2,4,6-Tris[2-(dimethylamino)ethyl]phenol, featuring a central phenolic ring with three flexible dimethylaminoethyl arms, presents significant opportunities for its use as a versatile building block in supramolecular chemistry. The presence of multiple coordination sites—the phenolic oxygen and the tertiary amine nitrogens—allows for complexation with a variety of metal ions, paving the way for the construction of intricate supramolecular assemblies. wikipedia.org
Future research is anticipated to focus on the self-assembly of this compound with various metal centers to form discrete metallosupramolecular structures, such as cages, rings, and helicates. These structures could encapsulate guest molecules within their cavities, leading to the development of novel host-guest systems. The binding affinity and selectivity of these systems for specific guests could be tuned by modifying the metal center or the peripheral dimethylamino groups.
A promising avenue of investigation lies in the synthesis of water-soluble metal phthalocyanines using this compound as a precursor. Phthalocyanines are known for their rich supramolecular chemistry, and the introduction of the bulky and functional tris-phenol ligand could lead to novel aggregation behaviors and host-guest properties.
The potential applications of these supramolecular systems are vast, ranging from molecular sensing and drug delivery to catalysis and materials science. The ability to create well-defined, functional cavities could enable the development of highly selective sensors for environmental pollutants or biomarkers. In the realm of drug delivery, these host-guest systems could encapsulate therapeutic agents, protecting them from degradation and enabling targeted release.
| Potential Supramolecular Structure | Key Features | Potential Applications |
| Metallacages | Defined internal cavity, tunable size and shape. | Guest encapsulation, drug delivery, catalysis. |
| Metallacycles | Planar or three-dimensional ring structures. | Anion recognition, molecular sensing. |
| Coordination Polymers | Extended one-, two-, or three-dimensional networks. | Gas storage, separation, heterogeneous catalysis. |
| Phthalocyanine Assemblies | Aggregates with specific electronic and optical properties. | Photodynamic therapy, organic electronics. |
Exploration in Novel Catalytic Cycles and Enantioselective Transformations
While this compound is well-established as a catalyst and accelerator in epoxy and polyurethane chemistries, its potential in other catalytic domains remains largely unexplored. wikipedia.org The presence of both a Lewis basic tertiary amine and a Brønsted acidic phenol (B47542) group within the same molecule suggests its potential to act as a bifunctional catalyst, activating both electrophiles and nucleophiles in a concerted manner.
A significant future direction is the design of novel catalytic cycles that leverage the unique electronic and steric properties of this compound. Its metal complexes could be investigated as catalysts in a range of organic transformations, including cross-coupling reactions, oxidations, and reductions. The flexible dimethylaminoethyl arms can create a specific coordination environment around a metal center, potentially influencing the catalytic activity and selectivity.
A particularly exciting, yet challenging, area of future research is the development of chiral derivatives of this compound for enantioselective catalysis. By introducing chiral centers into the dimethylaminoethyl side chains or by employing chiral co-ligands, it may be possible to create catalysts that can control the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically pure compounds. This is of paramount importance in the pharmaceutical and fine chemical industries.
The exploration of its role in organocatalysis is another promising avenue. The tertiary amine functionalities could be utilized in a variety of organocatalytic transformations, such as Michael additions and aldol (B89426) reactions. The proximity of the phenolic hydroxyl group could play a crucial role in modulating the reactivity and selectivity of these reactions through hydrogen bonding interactions.
| Potential Catalytic Application | Catalytic Species | Key Research Objective |
| Cross-Coupling Reactions | Metal complexes | Development of efficient and selective catalysts for C-C and C-heteroatom bond formation. |
| Oxidation/Reduction Reactions | Metal complexes | Design of catalysts for environmentally benign oxidation and reduction processes. |
| Enantioselective Synthesis | Chiral metal complexes or organocatalysts | Creation of catalysts for the synthesis of single-enantiomer pharmaceuticals and fine chemicals. |
| Organocatalysis | The compound itself or its derivatives | Exploration of its potential in amine-catalyzed organic reactions. |
Development of Advanced Materials for Sustainable Technologies and Energy Applications
The unique chemical structure of this compound makes it a valuable component in the development of advanced materials for sustainable technologies and energy applications. Its ability to be incorporated into polymer backbones and its inherent functionality are key attributes being explored in this context.
A significant area of research is its use in the preparation of anion exchange membranes (AEMs) for fuel cells. By grafting this compound onto polymer backbones, researchers can create membranes with enhanced ionic conductivity and stability. These AEMs are crucial components of fuel cells that operate in alkaline conditions, which offer the potential for using non-precious metal catalysts, thereby reducing costs.
In the field of energy storage, this compound has been investigated for its role in lithium battery applications. When grafted onto polyether ether ketones, it can improve the performance and stability of the resulting polymer electrolytes. Furthermore, its application has been explored in vanadium redox flow batteries, where it is used to synthesize amphoteric ion-exchange membranes with reduced vanadium permeability and improved charge-discharge times.
The amine functionalities present in the molecule also suggest its potential utility in carbon capture technologies. Amine-based solvents are widely used for capturing carbon dioxide from industrial flue gases. The specific structure of this compound could offer advantages in terms of absorption capacity, regeneration energy, and stability.
| Application Area | Material Type | Function of this compound |
| Fuel Cells | Anion Exchange Membranes (AEMs) | Provides cationic functional groups for anion transport. |
| Lithium Batteries | Polymer Electrolytes | Enhances ionic conductivity and stability of the electrolyte. |
| Flow Batteries | Amphoteric Ion-Exchange Membranes | Reduces crossover of active species, improving efficiency. |
| Carbon Capture | Amine-based Sorbents | Acts as a reactive site for CO2 absorption. |
Advancements in Theoretical and Computational Models for Predictive Material Design
As the complexity of the applications for this compound grows, so does the need for advanced theoretical and computational models to predict its behavior and guide the design of new materials. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.
A notable study in this area has focused on the rotational isomers and spectroscopic (FT-IR, FT-Raman) characteristics of 2,4,6-tris(dimethylaminomethyl) phenol through quantum chemical calculations. researchgate.net Such studies are fundamental to understanding the conformational landscape of the molecule and how its different conformers might interact with other species.
Future theoretical work could focus on several key areas. Modeling the interaction of this compound with metal ions can help in predicting the geometry and stability of the resulting complexes, which is crucial for designing supramolecular structures and catalysts. Computational studies can also elucidate the reaction mechanisms of catalytic processes involving this compound, providing a rational basis for catalyst optimization.
In the context of materials science, molecular dynamics simulations can be employed to predict the morphology and transport properties of polymers incorporating this compound. For instance, these simulations could help in designing AEMs with optimal ion channel structures for enhanced conductivity. By developing accurate predictive models, researchers can accelerate the discovery and development of new materials with desired properties, reducing the need for extensive trial-and-error experimentation.
| Computational Method | Research Focus | Potential Outcomes |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. | Understanding of bonding, reaction mechanisms, and spectral assignments. |
| Molecular Dynamics (MD) | Conformational analysis, transport properties in materials. | Prediction of material morphology and ion/molecule diffusion rates. |
| Docking and QSAR | Host-guest interactions, catalytic activity. | Rational design of selective hosts and efficient catalysts. |
| Multi-scale Modeling | Bridging molecular and macroscopic properties. | Predictive design of materials with targeted performance characteristics. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,4,6-Tris(dimethylaminomethyl)phenol in a laboratory setting?
- Methodological Answer : The compound is typically synthesized via the Mannich reaction, where phenol reacts with formaldehyde and dimethylamine under controlled acidic or basic conditions. Key parameters include maintaining a temperature range of 50–70°C and stoichiometric ratios of 1:3:3 (phenol:formaldehyde:dimethylamine) to optimize yield. Post-synthesis purification involves vacuum distillation or recrystallization from ethanol to achieve ≥95% purity .
- Validation : Cross-check purity using HPLC (reversed-phase C18 column, acetonitrile/water mobile phase) and confirm structural integrity via H NMR (characteristic peaks at δ 2.2–2.4 ppm for dimethylamino groups and δ 6.7–7.2 ppm for aromatic protons) .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of 2,4,6-Tris(dimethylaminomethyl)phenol?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., O–H stretch at 3300–3500 cm, C–N stretch at 1200–1250 cm) .
- NMR : H and C NMR to resolve methylene (–CH–) and aromatic proton environments .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (m/z 265.39 for [M+H]) and detect impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported acute toxicity (LD) values for 2,4,6-Tris(dimethylaminomethyl)phenol across different studies?
- Methodological Answer : Discrepancies arise from variations in test models (e.g., rat vs. mouse), administration routes (oral vs. dermal), and purity of the compound. For example:
- : Oral LD in rats = 1200 mg/kg.
- : Listed as an inert pesticide ingredient with "unknown toxicity" by the EPA.
- Resolution Strategy :
Replicate studies using standardized OECD/EPA protocols.
Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to compare with in vivo data.
Analyze metabolite profiles via LC-MS to identify toxic intermediates .
Q. What experimental approaches are optimal for studying the catalytic efficiency of 2,4,6-Tris(dimethylaminomethyl)phenol in epoxy resin polymerization?
- Methodological Answer :
- Kinetic Studies : Use differential scanning calorimetry (DSC) to measure heat flow during epoxy curing. Monitor gel time and exothermic peaks to determine activation energy (E) via the Kissinger method .
- Mechanistic Probes :
- FT-IR : Track epoxy ring-opening (disappearance of 915 cm peak).
- Rheometry : Measure viscosity changes to assess crosslinking dynamics.
- Optimization : Vary catalyst concentration (0.5–2.0 wt%) and cure temperature (25–100°C) to identify optimal conditions .
Q. How does the tertiary amine structure of 2,4,6-Tris(dimethylaminomethyl)phenol influence its reactivity in nucleophilic catalysis?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on nitrogen atoms, correlating with nucleophilicity.
- Experimental Validation :
- pH Titration : Determine pK of dimethylamino groups (expected ~9–10) to assess protonation-dependent activity.
- Kinetic Isotope Effects : Compare reaction rates using deuterated vs. non-deuterated substrates to probe rate-limiting steps .
Contradictory Data Analysis
Q. Why does 2,4,6-Tris(dimethylaminomethyl)phenol exhibit conflicting ecological toxicity data (e.g., LC for fish)?
- Methodological Answer :
- : Reports LC for fish as >180 mg/L but <240 mg/L.
- : EPA classifies it as an inert pesticide ingredient with unquantified aquatic toxicity.
- Resolution :
Conduct standardized OECD 203 fish toxicity tests using zebrafish (Danio rerio) under controlled pH and temperature.
Evaluate bioaccumulation potential via logP measurements (predicted logP = 1.2–1.5) .
Cross-reference with QSAR models (e.g., ECOSAR) to predict chronic toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
